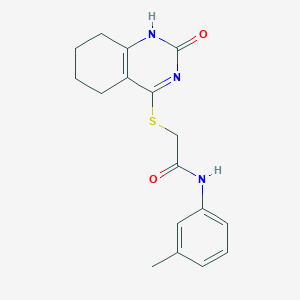
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis and Pharmacological Activities
The compound of interest, due to its structural similarity with various quinazolinone derivatives, has been explored for its potential in synthesizing new pharmacological agents. For instance, derivatives similar to the compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have shown that certain quinazolinone derivatives exhibit significant pharmacological effects, including potent analgesic and anti-inflammatory activities, with some compounds being moderately more potent compared to standard drugs like diclofenac sodium. Notably, these compounds have demonstrated only mild ulcerogenic potential compared to aspirin, highlighting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).
Antitumor Activities
Research into quinazolinone derivatives has also uncovered their potential in antitumor applications. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have demonstrated broad-spectrum antitumor activity, with potencies 1.5–3.0-fold more potent compared to 5-FU, a commonly used chemotherapeutic agent. This suggests that the structural framework of quinazolinone, similar to the compound , can be modified to enhance antitumor efficacy, offering a promising avenue for developing new anticancer agents (Al-Suwaidan et al., 2016).
Molecular Docking Studies
Molecular docking studies of quinazolinone derivatives have provided insights into their potential mechanisms of action at the molecular level. For example, investigations into the structural and vibrational properties of specific quinazolinone acetamides have demonstrated their potential interactions with biological targets, such as BRCA2 complexes. These studies suggest that quinazolinone derivatives could exhibit inhibitory activity against specific cancer-related targets, supporting their further exploration as anticancer agents (El-Azab et al., 2016).
Antibacterial Activities
Furthermore, quinazolinone derivatives have been synthesized and evaluated for their antibacterial activities. The synthesis of novel derivatives and their subsequent testing against various bacterial strains have highlighted the potential of quinazolinone compounds as antibacterial agents. This suggests that the compound of interest, with its quinazolinone core, could serve as a basis for developing new antibacterial drugs, addressing the growing need for novel antimicrobials (Singh et al., 2010).
特性
IUPAC Name |
N-(3-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-5-4-6-12(9-11)18-15(21)10-23-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSMHLVWWVCJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

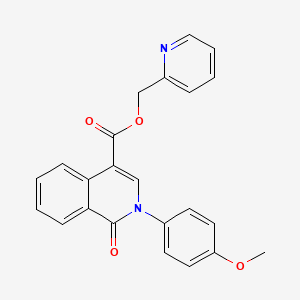

![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)
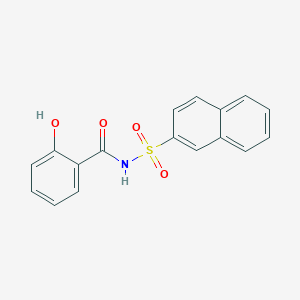
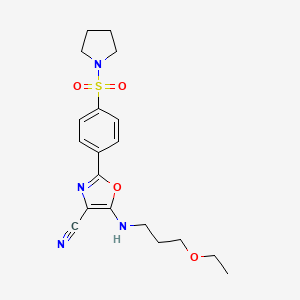
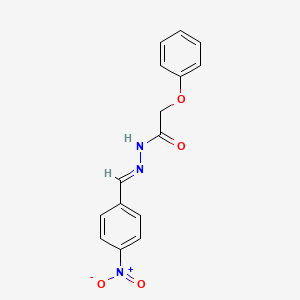
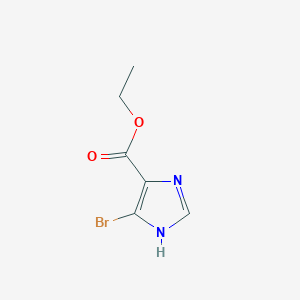
![Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2922135.png)
![N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922137.png)
![exo-N,N-Dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2922139.png)
![4-methyl-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2922140.png)
![[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2922141.png)

